Circumdatin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

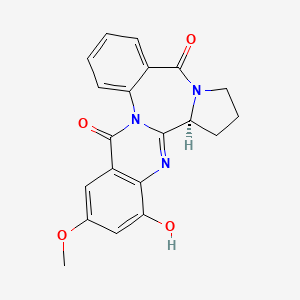

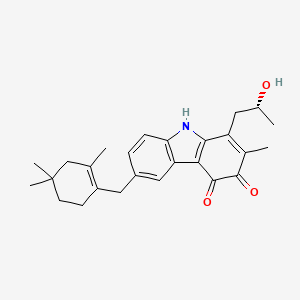

Circumdatin E is a natural product found in Aspergillus ochraceus with data available.

Applications De Recherche Scientifique

Inhibitory Effects on Mitochondrial Function

Circumdatin E has been identified as a component showing biological activity in the form of inhibition of the mammalian mitochondrial respiratory chain. This finding was observed in a study alongside other alkaloids, including Circumdatin H, where these compounds were isolated from the culture broth of Aspergillus ochraceus (López-Gresa et al., 2005).

Structural Relevance in Chemical Synthesis

This compound is a part of a family of pentacyclic alkaloids produced by Aspergillus ostianus, and its structure, alongside other circumdatins, has been the subject of structural revision studies. The research emphasized the importance of these compounds in understanding complex chemical structures and their applications in various fields of chemistry (Ookura et al., 2008).

Development of Chemical Libraries

The compound has been instrumental in the development of diverse libraries of benzodiazepine-quinazolinone alkaloids. Using novel chemical synthesis protocols, researchers have been able to create a wide array of circumdatin derivatives, showcasing the compound's versatility and potential applications in drug discovery and other scientific endeavors (Grieder & Thomas, 2003).

Application in Organic Synthesis

This compound, along with other circumdatins, has been a focal point in studies related to organic synthesis. The compound's unique structure has made it a target for total syntheses, aiming to understand and replicate its complex molecular architecture for applications in medicinal chemistry and beyond (Witt & Bergman, 2001).

Contributions to Photochemical Research

Research on this compound has contributed to our understanding of photochemical properties of chemical compounds. Studies have isolated this compound and related compounds, examining their structure and photochemical characteristics, which can be crucial for developing compounds with specific light-absorbing or light-emitting properties (Zhang et al., 2008).

Propriétés

Formule moléculaire |

C20H17N3O4 |

|---|---|

Poids moléculaire |

363.4 g/mol |

Nom IUPAC |

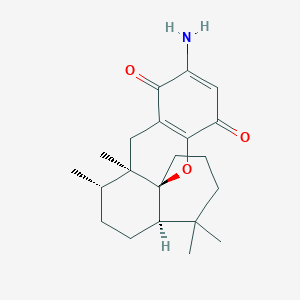

(2S)-20-hydroxy-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione |

InChI |

InChI=1S/C20H17N3O4/c1-27-11-9-13-17(16(24)10-11)21-18-15-7-4-8-22(15)19(25)12-5-2-3-6-14(12)23(18)20(13)26/h2-3,5-6,9-10,15,24H,4,7-8H2,1H3/t15-/m0/s1 |

Clé InChI |

JIIDXCQQSWFYCR-HNNXBMFYSA-N |

SMILES isomérique |

COC1=CC2=C(C(=C1)O)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O |

SMILES |

COC1=CC2=C(C(=C1)O)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |

SMILES canonique |

COC1=CC2=C(C(=C1)O)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |

Synonymes |

circumdatin E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

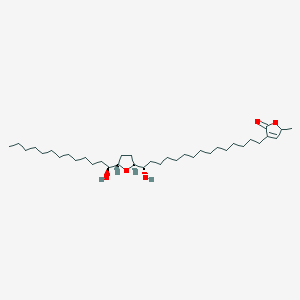

![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1250533.png)

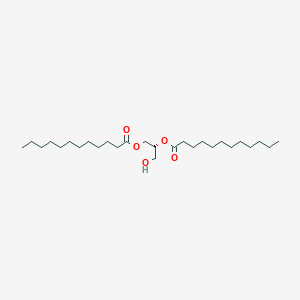

![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)

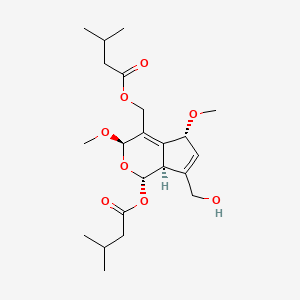

![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)